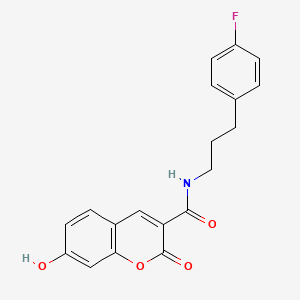

Akr1B10-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H16FNO4 |

|---|---|

Molecular Weight |

341.3 g/mol |

IUPAC Name |

N-[3-(4-fluorophenyl)propyl]-7-hydroxy-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C19H16FNO4/c20-14-6-3-12(4-7-14)2-1-9-21-18(23)16-10-13-5-8-15(22)11-17(13)25-19(16)24/h3-8,10-11,22H,1-2,9H2,(H,21,23) |

InChI Key |

YNGXWVIJSUJZSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)F |

Origin of Product |

United States |

Foundational & Exploratory

The Role of AKR1B10 Inhibition in Attenuating Cell Proliferation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldo-keto reductase family 1 member B10 (AKR1B10) is a promising therapeutic target in oncology due to its frequent overexpression in various solid tumors and its multifaceted role in promoting cell proliferation and survival. This technical guide delves into the core mechanisms by which inhibition of AKR1B10 can impede cancer cell proliferation. While specific data for a compound designated "Akr1B10-IN-1" is not publicly available, this document synthesizes the current understanding of AKR1B10's function and the effects of its inhibition, drawing upon data from well-characterized inhibitors to illustrate the therapeutic potential of targeting this enzyme. We will explore the key signaling pathways modulated by AKR1B10, present quantitative data on the anti-proliferative effects of its inhibitors, and provide detailed experimental protocols for assessing these effects.

The Role of AKR1B10 in Cell Proliferation

AKR1B10 contributes to cancer cell proliferation through several interconnected mechanisms:

-

Retinoid Metabolism: AKR1B10 efficiently reduces retinaldehyde to retinol, thereby decreasing the intracellular levels of retinoic acid.[1] Retinoic acid is a critical signaling molecule that induces cell differentiation and inhibits proliferation. By depleting retinoic acid, AKR1B10 helps maintain an undifferentiated, proliferative state in cancer cells.

-

Isoprenoid Metabolism: The enzyme is involved in the metabolism of isoprenoids by reducing farnesal and geranylgeranial to their corresponding alcohols.[1] These products are precursors for the synthesis of farnesyl pyrophosphate and geranylgeranyl pyrophosphate, which are essential for the post-translational modification (prenylation) of proteins crucial for cell growth and survival, including small GTPases like Ras.

-

Fatty Acid Synthesis: AKR1B10 promotes de novo fatty acid synthesis by stabilizing acetyl-CoA carboxylase-α (ACCA), the rate-limiting enzyme in this pathway.[2][3] Increased fatty acid synthesis provides the necessary building blocks for membrane production in rapidly dividing cells.

-

Detoxification of Cytotoxic Carbonyls: AKR1B10 plays a role in detoxifying reactive carbonyl species, which can induce cellular stress and apoptosis.[2][4] By neutralizing these harmful byproducts of metabolism, AKR1B10 enhances cancer cell survival.

Signaling Pathways Modulated by AKR1B10

AKR1B10 expression and activity are intertwined with key signaling pathways that govern cell proliferation and survival. Inhibition of AKR1B10 has been shown to impact these pathways, leading to a reduction in cell growth.

-

PI3K/AKT Pathway: Overexpression of AKR1B10 has been shown to activate the PI3K/AKT signaling cascade, a central pathway promoting cell survival and proliferation.[5][6] Knockdown of AKR1B10 leads to decreased phosphorylation of both PI3K and AKT.[5][6]

-

ERK Signaling: In some cancer types, such as breast cancer, AKR1B10 promotes cell migration and invasion through the activation of the ERK signaling pathway.[7]

-

NF-κB Pathway: Studies have indicated that AKR1B10 can influence the NF-κB pathway, which is involved in inflammation and cell survival.[8] Inhibition of AKR1B10 has been linked to a decrease in NF-κB protein expression.[8]

-

Kras-E-cadherin Pathway: In pancreatic cancer, silencing of AKR1B10 has been demonstrated to inhibit the Kras pathway and up-regulate E-cadherin, leading to a reduction in malignant behavior.[9]

Mandatory Visualizations

Signaling Pathway of AKR1B10 in Promoting Cell Proliferation

References

- 1. AKR1B10 inhibits the proliferation and metastasis of hepatocellular carcinoma cells by regulating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AKR1B10 promotes breast cancer cell migration and invasion via activation of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldo-keto Reductase 1B10 (AKR1B10) Suppresses Sensitivity of Ferroptosis in TNBC by Activating the AKT/GSK3β/Nrf2/GPX4 Axis [imrpress.com]

- 5. Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure and Promoter Characterization of Aldo-Keto Reductase Family 1 B10 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AKR1B10 inhibits the proliferation and migration of gastric cancer via regulating epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AKR1B10 Inhibition in Overcoming Cisplatin Resistance in Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cisplatin remains a cornerstone of lung cancer chemotherapy, but the development of resistance significantly limits its efficacy. Aldo-keto reductase family 1 member B10 (AKR1B10) has emerged as a key player in this resistance mechanism. This technical guide provides an in-depth analysis of the effect of AKR1B10 inhibition on cisplatin-resistant lung cancer. It consolidates quantitative data on inhibitor efficacy, details key experimental protocols, and visualizes the underlying signaling pathways. The information presented herein is intended to support further research and the development of novel therapeutic strategies to circumvent cisplatin resistance in lung cancer.

Introduction

Non-small cell lung cancer (NSCLC) accounts for the majority of lung cancer cases, and platinum-based chemotherapy, including cisplatin, is a standard treatment.[1] However, acquired resistance to cisplatin is a major clinical challenge.[2] Emerging evidence points to the overexpression of AKR1B10 in cisplatin-resistant lung cancer cells.[3] AKR1B10, a member of the aldo-keto reductase superfamily, contributes to chemoresistance through various mechanisms, including the detoxification of cytotoxic aldehydes produced by chemotherapy-induced oxidative stress and the modulation of key signaling pathways.[4] Inhibition of AKR1B10, therefore, presents a promising strategy to re-sensitize resistant lung cancer cells to cisplatin. This guide focuses on the impact of AKR1B10 inhibitors, exemplified by compounds referred to generically as Akr1B10-IN-1, on cisplatin-resistant lung cancer.

Quantitative Data on the Efficacy of AKR1B10 Inhibitors

The efficacy of AKR1B10 inhibitors in sensitizing cisplatin-resistant lung cancer cells has been demonstrated through the evaluation of IC50 values (the concentration of a drug that inhibits a biological process by 50%). A significant reduction in the IC50 of cisplatin in the presence of an AKR1B10 inhibitor indicates a reversal of resistance.

| Cell Line | Treatment | IC50 of AKR1B10 Inhibitor | Cisplatin IC50 | Fold Change in Cisplatin Sensitivity | Reference |

| A549 | Cisplatin alone | - | 4.97 µg/mL | - | [5] |

| A549/DDP (cisplatin-resistant) | Cisplatin alone | - | 34.15 µg/mL | - | [5] |

| A549 | HMPC derivative 4c | 4.2 nM | Not specified | Not applicable | [6] |

| A549 | HMPC derivative 4e | 3.5 nM | Not specified | Not applicable | [6] |

| Cisplatin-resistant A549 | Treatment with HMPC derivatives 4c and 4e | Not specified | Significantly suppressed metastatic and invasive potentials | Not quantified | [6] |

| LUAC and LUSC cell lines | Cisplatin | Not applicable | Positive correlation with AKR1B10 expression | Not applicable | [7] |

Note: "this compound" is a general term. The table includes data for specific AKR1B10 inhibitors where available. The study on HMPC derivatives demonstrated their potent inhibitory effect on AKR1B10 and their ability to suppress malignant phenotypes in cisplatin-resistant cells, although specific cisplatin IC50 shifts were not provided.[6] Research on various lung adenocarcinoma (LUAC) and lung squamous cell carcinoma (LUSC) cell lines has shown a direct correlation between the expression level of AKR1B10 and the IC50 values for cisplatin, further supporting the role of AKR1B10 in cisplatin resistance.[7]

Key Experimental Protocols

This section details the methodologies for key experiments cited in the research of AKR1B10 and cisplatin resistance.

Cell Culture and Generation of Cisplatin-Resistant Cell Lines

-

Cell Lines: Human lung adenocarcinoma cell lines such as A549 and CL1-3 are commonly used.[1][3]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Generation of Resistant Lines: Cisplatin-resistant cell lines (e.g., A549/DDP) are established by continuously exposing the parental cell line to gradually increasing concentrations of cisplatin over several months. Resistance is confirmed by a significant increase in the cisplatin IC50 value compared to the parental cells.[5]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of cisplatin, this compound, or a combination of both for 48-72 hours.

-

Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 values.[8][9]

-

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, such as AKR1B10, and proteins involved in signaling pathways.

-

Procedure:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-AKR1B10, anti-phospho-ERK, anti-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize protein expression levels.[10][11]

-

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.

-

Procedure:

-

Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate).

-

Treat the cells with cisplatin, this compound, or a combination for a specified period (e.g., 24 hours).

-

Remove the drug-containing medium, wash the cells, and add fresh medium.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Fix the colonies with methanol and stain with crystal violet (0.5%).

-

Count the number of colonies (typically containing ≥50 cells).

-

Calculate the surviving fraction for each treatment group relative to the untreated control.[12][13]

-

Signaling Pathways and Mechanisms of Action

AKR1B10 contributes to cisplatin resistance through multiple mechanisms. Inhibition of AKR1B10 can reverse these effects. The following diagrams illustrate the key signaling pathways involved.

AKR1B10-Mediated Detoxification and Pro-Survival Signaling

Caption: AKR1B10 detoxifies cisplatin-induced cytotoxic aldehydes, promoting cell survival.

Involvement of the ERK Signaling Pathway

AKR1B10 can activate the ERK (Extracellular signal-regulated kinase) pathway, which is known to promote cell proliferation and survival.

Caption: AKR1B10 activates the MEK/ERK pathway, promoting proliferation and survival.

Connection to the NF-κB Signaling Pathway

AKR1B10 has also been linked to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a critical role in inflammation, immunity, and cell survival.

Caption: AKR1B10 can activate the NF-κB pathway, leading to the expression of anti-apoptotic genes.

Conclusion and Future Directions

The inhibition of AKR1B10 is a viable and promising strategy to overcome cisplatin resistance in lung cancer. The data presented in this guide highlight the potential of AKR1B10 inhibitors to re-sensitize resistant cancer cells to cisplatin, as evidenced by changes in IC50 values and the suppression of malignant phenotypes. The detailed experimental protocols provide a foundation for researchers to further investigate this therapeutic approach. The visualization of the involved signaling pathways, including ERK and NF-κB, offers insights into the molecular mechanisms that can be targeted.

Future research should focus on:

-

Developing more potent and selective AKR1B10 inhibitors.

-

Conducting preclinical in vivo studies to validate the efficacy of combination therapies involving cisplatin and AKR1B10 inhibitors.

-

Identifying biomarkers to select patients who are most likely to benefit from this therapeutic strategy.

By advancing our understanding of the role of AKR1B10 in cisplatin resistance, we can pave the way for more effective treatments for lung cancer patients.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Aldo-keto reductase 1B10 promotes development of cisplatin resistance in gastrointestinal cancer cells through down-regulating peroxisome proliferator-activated receptor-γ-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Potent and Selective Inhibitors of Aldo-Keto Reductase 1B10 and Their Efficacy against Proliferation, Metastasis, and Cisplatin Resistance of Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of AKR1B10 in Lung Cancer Malignancy Induced by Sublethal Doses of Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | AKR1B10 as a Potential Novel Serum Biomarker for Breast Cancer: A Pilot Study [frontiersin.org]

- 12. AKR1B10 confers resistance to radiotherapy via FFA/TLR4/NF-κB axis in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of AKR1B10 in Tumorigenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldo-keto reductase family 1 member B10 (AKR1B10) is a cytosolic NADPH-dependent reductase with a multifaceted and often contradictory role in cancer development and progression. While highly expressed in normal gastrointestinal tissues where it functions in detoxification, its expression is frequently downregulated in gastrointestinal cancers. Conversely, in many other solid tumors, such as those of the liver, lung, and breast, AKR1B10 is significantly upregulated and often associated with poor prognosis and chemoresistance. This technical guide provides an in-depth exploration of the functions of AKR1B10 in tumorigenesis, detailing its enzymatic and non-enzymatic activities, its involvement in critical signaling pathways, and its potential as a therapeutic target. This document summarizes key quantitative data, provides detailed experimental protocols for studying AKR1B10, and visualizes complex biological processes through diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

AKR1B10, also known as aldose reductase-like 1 (ARL-1), belongs to the aldo-keto reductase superfamily.[1] These enzymes catalyze the reduction of a wide array of carbonyl compounds, including aldehydes and ketones, to their corresponding alcohols.[2] Structurally, AKR1B10 shares significant homology with other AKR1B subfamily members, such as AKR1B1 (aldose reductase) and AKR1B15.[1] Despite these similarities, AKR1B10 exhibits distinct substrate specificities and tissue expression patterns that underscore its unique biological functions.[1][3]

The role of AKR1B10 in cancer is complex, acting as a "double-edged sword".[1] In cancers of the gastrointestinal tract, such as colon and stomach cancer, AKR1B10 expression is often downregulated, and this decrease is associated with poor prognosis.[1][4] In contrast, its overexpression is a hallmark of several other malignancies, including hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), breast cancer, and pancreatic cancer, where it contributes to cell proliferation, migration, invasion, and resistance to chemotherapy.[5][6] This guide will dissect these dichotomous roles and elucidate the molecular mechanisms through which AKR1B10 exerts its influence on tumorigenesis.

Enzymatic and Non-Enzymatic Functions of AKR1B10

AKR1B10's impact on cancer biology stems from both its catalytic activities and its protein-protein interactions, which are independent of its enzymatic function.

Enzymatic Functions

AKR1B10 is a highly efficient reductase for a variety of endogenous and exogenous substrates.[2]

-

Metabolism of Retinoids: AKR1B10 efficiently reduces all-trans-retinaldehyde to all-trans-retinol.[1] This reaction is a critical step in retinoic acid homeostasis. By reducing retinaldehyde, AKR1B10 can decrease the cellular pool of retinoic acid, a potent signaling molecule that induces cell differentiation and apoptosis.[7] This reduction in retinoic acid signaling can promote cell proliferation.

-

Detoxification of Reactive Carbonyl Species (RCS): AKR1B10 plays a crucial role in cellular defense by detoxifying cytotoxic carbonyl compounds, such as 4-hydroxynonenal (4-HNE) and other products of lipid peroxidation.[1][8] These reactive species can cause cellular damage by forming adducts with proteins and DNA, leading to oxidative stress and apoptosis. By neutralizing these harmful aldehydes, AKR1B10 promotes cell survival.[9]

-

Isoprenoid Metabolism: AKR1B10 is involved in the metabolism of isoprenoids by reducing farnesal and geranylgeranial to their respective alcohols, farnesol and geranylgeraniol.[10] These alcohols are precursors for the synthesis of farnesyl pyrophosphate and geranylgeranyl pyrophosphate, which are essential for the post-translational modification (prenylation) of proteins, including small GTPases like Ras.[7] Protein prenylation is critical for the proper localization and function of these signaling proteins, which are often hyperactivated in cancer.

-

Xenobiotic and Drug Metabolism: AKR1B10 can metabolize a range of xenobiotic compounds, including components of tobacco smoke.[1] It also participates in the metabolism of certain chemotherapeutic drugs, such as daunorubicin and doxorubicin, by reducing their ketone groups.[1][11] This metabolic activity can contribute to the development of chemoresistance.[1]

Moonlighting (Non-Enzymatic) Functions

AKR1B10 also exerts its influence through protein-protein interactions that are independent of its catalytic activity.[1]

-

Regulation of Fatty Acid Synthesis: AKR1B10 can interact with acetyl-CoA carboxylase-α (ACCA), the rate-limiting enzyme in de novo fatty acid synthesis.[1][12] This interaction protects ACCA from ubiquitination and subsequent proteasomal degradation, thereby stabilizing the enzyme and promoting fatty acid and lipid synthesis.[7][12] Increased lipogenesis is a hallmark of many cancers, providing building blocks for new membranes and signaling molecules.[12]

-

Interaction with Heat Shock Protein 90α (HSP90α): AKR1B10 has been shown to interact with HSP90α, a molecular chaperone involved in the stability and function of numerous client proteins, many of which are oncoproteins. This interaction is implicated in the secretion of AKR1B10 from cancer cells.[1]

AKR1B10 in Different Cancer Types: A Dichotomous Role

The expression and function of AKR1B10 vary significantly across different cancer types.

Upregulation in Cancer

In several cancers, elevated AKR1B10 expression is associated with tumor progression and poor clinical outcomes.

-

Hepatocellular Carcinoma (HCC): AKR1B10 is frequently overexpressed in HCC and is considered a potential biomarker for early detection.[5][13] Its upregulation promotes HCC cell proliferation, migration, and invasion, potentially through the PI3K/AKT signaling pathway.[13][14]

-

Non-Small Cell Lung Cancer (NSCLC): High levels of AKR1B10 are often found in NSCLC, particularly in smoking-associated squamous cell carcinomas.[1] It contributes to the malignancy of NSCLC by activating the ERK signaling pathway and promoting resistance to chemotherapeutic agents like cisplatin.[1][6]

-

Breast Cancer: AKR1B10 expression is elevated in breast cancer, especially in HER2-positive subtypes, and correlates with a poor prognosis.[1][4] It promotes breast cancer cell proliferation and metastasis by activating signaling pathways such as PI3K/AKT/NF-κB and ERK.[15][16]

-

Pancreatic Cancer: In pancreatic cancer, AKR1B10 expression is increased and plays a role in cell proliferation and invasion by modulating the Kras-E-cadherin pathway.[13][17]

Downregulation in Cancer

In contrast to the above, AKR1B10 expression is often reduced in gastrointestinal cancers.

-

Colorectal Cancer (CRC): AKR1B10 is highly expressed in the normal colonic epithelium but is significantly downregulated in colorectal tumors.[1][18] This loss of expression is associated with a poorer prognosis.[1] The downregulation of AKR1B10 in CRC may lead to increased susceptibility to DNA damage from electrophilic carbonyls and disruption of retinoid homeostasis.[1]

-

Gastric Cancer: Similar to CRC, AKR1B10 expression is decreased in gastric cancer compared to normal gastric mucosa.[1][5] However, some studies have reported that in certain contexts, such as after neoadjuvant chemotherapy, high AKR1B10 expression can be associated with a poorer prognosis.[18]

Signaling Pathways Modulated by AKR1B10

AKR1B10 is integrated into several key signaling networks that control cell fate and behavior.

Pro--Proliferation and Survival Pathways

-

ERK Signaling Pathway: AKR1B10 has been shown to activate the ERK/MAPK signaling cascade in NSCLC and breast cancer.[1][19] This activation can promote cell proliferation, migration, and invasion.[1][20]

-

PI3K/AKT/NF-κB Signaling Pathway: In breast cancer and HCC, AKR1B10 can activate the PI3K/AKT pathway, which is a central regulator of cell growth, proliferation, and survival.[14][15] Downstream of AKT, this can lead to the activation of the transcription factor NF-κB, which promotes the expression of genes involved in inflammation, cell survival, and proliferation.[15][21]

-

Wnt/β-catenin Signaling Pathway: Some studies have implicated AKR1B10 in the activation of the Wnt/β-catenin signaling pathway in breast cancer, which is crucial for cell proliferation and stem cell-like properties.

Pathways Modulated by AKR1B10 in a Context-Dependent Manner

-

Kras-E-cadherin Pathway: In pancreatic cancer, knockdown of AKR1B10 has been shown to inhibit the Kras pathway and upregulate E-cadherin expression, leading to suppressed proliferation and invasion.[13][17]

-

p53 Pathway: The relationship between AKR1B10 and the tumor suppressor p53 is complex. In some contexts, decreased AKR1B10 expression has been reported to disrupt the tumor-suppressive function of p53.[1] Conversely, in adrenocortical carcinoma, AKR1B10 overexpression has been shown to activate the p53 pathway and inhibit cell proliferation.[22]

AKR1B10 and Chemoresistance

A significant aspect of AKR1B10's role in tumorigenesis is its contribution to chemotherapy resistance.[1] Overexpression of AKR1B10 has been linked to resistance to a variety of anticancer drugs, including cisplatin, doxorubicin, and taxol.[6][23] The mechanisms underlying this chemoresistance are multifaceted and include:

-

Detoxification of Drug-Induced Carbonyls: Chemotherapeutic agents can induce oxidative stress and the formation of cytotoxic reactive carbonyl species. AKR1B10 can detoxify these carbonyls, thereby protecting cancer cells from drug-induced damage.[24]

-

Direct Drug Metabolism: AKR1B10 can directly metabolize certain chemotherapeutic drugs, reducing their efficacy.[1]

-

Activation of Pro-Survival Signaling: By activating pathways like PI3K/AKT and ERK, AKR1B10 can promote cell survival and counteract the apoptotic effects of chemotherapy.[6]

-

Impairment of PPARγ Signaling: Upregulation of AKR1B10 has been inversely correlated with the activation of PPARγ, a nuclear receptor with tumor-suppressive functions.[23]

Quantitative Data Summary

The following tables summarize key quantitative data related to AKR1B10's enzymatic activity and its effects on cellular processes.

Table 1: Kinetic Parameters of AKR1B10 for Various Substrates

| Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Reference(s) |

| all-trans-Retinaldehyde | 4.7 - 31 | 27 - 121 | 3.8 - 6.1 | [1] |

| Farnesal | 2.3 - 2.5 | - | 9.1 - 13 | |

| Geranylgeranial | 0.9 | - | 8.3 - 11 | |

| Daunorubicin | 1100 | 1.4 | - | [11] |

| DL-Glyceraldehyde | 2200 | 42.6 (sec-1) | - | [11] |

Note: Kinetic parameters can vary depending on the experimental conditions.

Table 2: Effects of AKR1B10 Modulation on Cellular Processes

| Cancer Type | Modulation of AKR1B10 | Cellular Process | Observed Effect | Reference(s) |

| Non-Small Cell Lung Cancer | Silencing | Cell Proliferation | 1-2-fold reduction | [6] |

| Non-Small Cell Lung Cancer | Silencing | Colony Formation | 2-3-fold reduction | [6] |

| Non-Small Cell Lung Cancer | Silencing | Migration | 2-3-fold reduction | [6] |

| Non-Small Cell Lung Cancer | Overexpression | Growth Rate | ~2-fold increase | [6] |

| Hepatocellular Carcinoma | Knockdown | Cell Viability | Significant reduction | [14] |

| Hepatocellular Carcinoma | Knockdown | Migration and Invasion | Significant reduction | [14] |

| Breast Cancer | Overexpression | Migration and Invasion | Induced | [15] |

| Breast Cancer | Knockdown | Migration and Invasion | Inhibited | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of AKR1B10.

Immunohistochemistry (IHC) for AKR1B10 Detection

This protocol is adapted from a study on AKR1B10 in hepatocellular carcinoma.[25]

-

Tissue Preparation: Deparaffinize 4 µm-thick tissue sections in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform heat-induced antigen retrieval in 0.01 mmol/L citrate buffer (pH 6.0) for 20 minutes in a microwave oven.

-

Blocking Endogenous Peroxidase: Incubate sections with 0.3% H₂O₂ to block endogenous peroxidase activity.

-

Blocking Non-Specific Binding: Block non-specific antibody binding with 5% normal goat serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against AKR1B10 (e.g., rabbit monoclonal antibody, dilution 1:500) overnight at 4°C.

-

Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

-

Analysis: Positive AKR1B10 immunostaining is typically observed as brown cytoplasmic staining, which can be quantified using image analysis software.

Western Blotting for AKR1B10 Expression

This protocol is a general guideline for detecting AKR1B10 protein levels.[16][26]

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against AKR1B10 (e.g., rabbit anti-AKR1B10, 1:500 - 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:10,000 dilution) for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

Cell Viability (MTT) Assay

This protocol measures cell viability based on mitochondrial activity.[2]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired compounds or perform genetic manipulations (e.g., siRNA knockdown of AKR1B10).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the collective migration of a cell population.[1][21]

-

Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.

-

Creating the "Wound": Create a scratch in the monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Incubation: Add fresh culture medium (often with reduced serum to inhibit proliferation) and incubate the cells.

-

Imaging: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours) at the same position.

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay

This assay measures the ability of cells to invade through an extracellular matrix barrier.[12]

-

Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

-

Removal of Non-Invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways involving AKR1B10 and a typical experimental workflow for studying its function.

Diagram 1: AKR1B10 in Pro-Tumorigenic Signaling

Caption: AKR1B10 activates multiple pro-tumorigenic signaling pathways.

Diagram 2: Experimental Workflow for Investigating AKR1B10 Function

Caption: A typical workflow for studying AKR1B10's role in cancer.

Conclusion and Future Directions

AKR1B10 is a critical player in the landscape of tumorigenesis, with its function being highly dependent on the cellular and tissue context. Its upregulation in numerous solid tumors drives key malignant phenotypes, including enhanced proliferation, survival, metastasis, and chemoresistance, making it an attractive therapeutic target. The development of specific AKR1B10 inhibitors is a promising avenue for cancer therapy, potentially as standalone agents or in combination with existing chemotherapeutics to overcome resistance.[2][23]

Conversely, the downregulation of AKR1B10 in gastrointestinal cancers suggests a tumor-suppressive role in these tissues, highlighting the complexity of its biological functions. Future research should focus on further elucidating the upstream regulatory mechanisms that govern the differential expression of AKR1B10 in various cancers. A deeper understanding of the specific substrates and protein interaction partners of AKR1B10 in different tumor types will be crucial for the development of targeted therapies that can exploit its pro-tumorigenic activities while sparing its beneficial functions. The continued investigation of AKR1B10 will undoubtedly provide valuable insights into cancer biology and open new doors for therapeutic intervention.

References

- 1. clyte.tech [clyte.tech]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Generation of a cisplatin-resistant (CisR) cell line [bio-protocol.org]

- 8. assaygenie.com [assaygenie.com]

- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Kinetic studies of AKR1B10, human aldose reductase-like protein: endogenous substrates and inhibition by steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 12. Transwell invasion and migration assay [bio-protocol.org]

- 13. broadpharm.com [broadpharm.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. bowdish.ca [bowdish.ca]

- 16. AKR1B10 promotes breast cancer cell migration and invasion via activation of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Wound healing assay | Abcam [abcam.com]

- 18. The Role of AKR1B10 in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. snapcyte.com [snapcyte.com]

- 20. sid.ir [sid.ir]

- 21. Wound healing migration assay (Scratch assay) [protocols.io]

- 22. Generation and characterisation of cisplatin-resistant non-small cell lung cancer cell lines displaying a stem-like signature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. clyte.tech [clyte.tech]

- 24. Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Immunohistochemistry Detects Increased Expression of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) in Early-Stage Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

A Technical Guide to Preliminary Studies on the Inhibition of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) in Breast Cancer Models

Disclaimer: This technical guide summarizes the findings from preliminary studies on the inhibition of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) in various breast cancer models. It is important to note that a specific inhibitor designated "Akr1B10-IN-1" is not documented in the currently available scientific literature. Therefore, this document synthesizes data from studies utilizing other AKR1B10 inhibitors and siRNA-mediated silencing to provide a representative overview of the potential therapeutic strategies targeting AKR1B10 in breast cancer for researchers, scientists, and drug development professionals.

Introduction

Aldo-keto reductase family 1 member B10 (AKR1B10) is an enzyme that is overexpressed in several types of cancer, including breast cancer, where its elevated expression is correlated with tumor progression, metastasis, and a poor prognosis.[1][2] AKR1B10 is implicated in various cellular processes that contribute to malignancy, such as cell proliferation, migration, invasion, and resistance to chemotherapy.[3] These functions make AKR1B10 a compelling target for the development of novel anticancer therapies. This guide provides a summary of the quantitative data from studies on AKR1B10 inhibition, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of AKR1B10 modulation on breast cancer cell lines.

Table 1: Effect of AKR1B10 Overexpression on Breast Cancer Cell Migration and Invasion

| Cell Line | Assay Type | Condition | Result | Fold Change/Percentage Increase | Reference |

| MCF-7 | Wound Healing | AKR1B10 Overexpression vs. Vector Control | Migration Rate: 43.57 ± 1.04% vs. 29.12 ± 1.34% | ~50% Increase | [4][5] |

| MCF-7 | Transwell Migration | AKR1B10 Overexpression vs. Vector Control | Migrated Cells: 418.43 ± 9.62 vs. 222.43 ± 17.75 | ~88% Increase | [4][5] |

Table 2: Effect of AKR1B10 Silencing on Breast Cancer Cell Adhesion and Migration

| Cell Line | Assay Type | Condition | Result | Percentage Decrease | Reference |

| BT-20 | Cell Adhesion (Fibronectin) | AKR1B10 siRNA vs. Scrambled siRNA | Reduced Adhesion | Not Quantified | [6] |

| BT-20 | Transwell Migration | AKR1B10 siRNA vs. Scrambled siRNA | Decreased Transmigration | 40-50% | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Culture and Transfection

-

Cell Lines: Human breast cancer cell lines such as MCF-7 (low AKR1B10 expression) and BT-20 (high AKR1B10 expression) are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For overexpression studies, AKR1B10 cDNA can be cloned into a suitable expression vector. For silencing studies, specific small interfering RNAs (siRNAs) targeting AKR1B10 are used. Transfections can be performed using commercially available lipid-based transfection reagents according to the manufacturer's instructions.

2. Transwell Migration and Invasion Assays

-

Apparatus: A 24-well Transwell Boyden chamber with inserts containing an 8 µm pore size polycarbonate membrane is used.[7]

-

Invasion Assay: The upper surface of the membrane is coated with a thin layer of Matrigel (or a similar basement membrane extract) to mimic the extracellular matrix.[7][8]

-

Cell Seeding: Breast cancer cells (e.g., 1 x 10^5 cells) are resuspended in serum-free medium and seeded into the upper chamber.[9]

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% FBS.[1][7]

-

Incubation: The plate is incubated for a period of 24 to 48 hours to allow for cell migration or invasion.[7]

-

Analysis: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have traversed the membrane and are on the lower surface are fixed (e.g., with 4% paraformaldehyde or 70% ethanol) and stained with a solution such as 0.1% crystal violet. The stained cells are then imaged and counted under a microscope. The extent of migration or invasion can be quantified by counting the number of cells in several random fields of view or by measuring the surface area covered by stained cells.[7]

3. Western Blot Analysis for Signaling Pathway Activation

-

Protein Extraction: Cells are lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay or a similar method.[2][10]

-

Electrophoresis and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.[2][10]

-

Blocking and Antibody Incubation: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest (e.g., total ERK1/2, phosphorylated ERK1/2, AKR1B10, and a loading control like β-actin or α-tubulin) overnight at 4°C.[10]

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Signaling pathways modulated by AKR1B10 in breast cancer.

Caption: A representative experimental workflow for studying AKR1B10 inhibition.

References

- 1. TGFBR1*6A Enhances the Migration and Invasion of MCF-7 Breast Cancer Cells through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression and prognostic relevance of activated extracellular-regulated kinases (ERK1/2) in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AKR1B10 promotes breast cancer cell migration and invasion via activation of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. AKR1B10 promotes breast cancer metastasis through integrin α5/δ-catenin mediated FAK/Src/Rac1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.5. Transwell Invasion and Migration Assay [bio-protocol.org]

- 8. Over-expression of CDX2 alleviates breast cancer by up-regulating microRNA let-7b and inhibiting COL11A1 expression | springermedizin.de [springermedizin.de]

- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid activation of ERK1/2 and AKT in human breast cancer cells by cadmium - PMC [pmc.ncbi.nlm.nih.gov]

Akr1B10-IN-1: A Potent Modulator of the Fatty Acid Synthesis Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldo-keto reductase family 1 member B10 (AKR1B10) has emerged as a significant therapeutic target, particularly in the context of oncology. Its overexpression in various cancers is linked to enhanced cell proliferation, survival, and chemoresistance. A key mechanism underpinning these oncogenic functions is the profound impact of AKR1B10 on the fatty acid synthesis pathway. This technical guide provides a comprehensive overview of the effects of a representative AKR1B10 inhibitor, herein referred to as Akr1B10-IN-1, on this critical metabolic pathway. The document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling cascades involved.

Introduction to AKR1B10 and its Role in Fatty Acid Synthesis

AKR1B10 is a cytosolic NADPH-dependent reductase that is overexpressed in a variety of solid tumors, including liver, lung, and breast cancers[1][2]. While its enzymatic functions include the detoxification of cytotoxic carbonyls and the metabolism of retinoids, a non-enzymatic role in regulating lipid metabolism has garnered significant attention[2][3].

AKR1B10 promotes de novo fatty acid synthesis by directly interacting with and stabilizing Acetyl-CoA Carboxylase alpha (ACCA), the rate-limiting enzyme in this pathway[4][5][6]. This interaction prevents the ubiquitination and subsequent proteasomal degradation of ACCA, leading to increased enzymatic activity and a subsequent rise in the production of fatty acids[4][7]. These fatty acids are essential for the synthesis of phospholipids for membrane biogenesis, energy storage, and the generation of signaling molecules, all of which are critical for rapidly proliferating cancer cells[8][9].

Inhibition of AKR1B10, therefore, presents a promising strategy to disrupt the metabolic reprogramming that fuels cancer growth. This compound represents a class of small molecule inhibitors designed to specifically target AKR1B10 and disrupt its interaction with ACCA, thereby inhibiting the fatty acid synthesis pathway.

Quantitative Data on this compound Activity

The efficacy of this compound and similar inhibitors is quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data for representative AKR1B10 inhibitors, which serve as a proxy for the expected activity of this compound.

Table 1: In Vitro Enzymatic Inhibition of AKR1B10

| Inhibitor Compound | Target | IC50 Value (nM) | Inhibition Type | Reference |

| Tolrestat | AKR1B10 | ~10 | Not specified | [1] |

| PHPC (a chromene derivative) | AKR1B10 | 6 | Competitive | [8] |

| Oleanolic Acid | AKR1B10 | - (High selectivity) | Not specified | [8] |

| Myristic Acid | AKR1B10 | 4200 | Not specified | [10] |

| Linoleic Acid | AKR1B10 | 1100 | Competitive | [10] |

| Arachidonic Acid | AKR1B10 | 1100 | Competitive | [10] |

Table 2: Cellular Effects of AKR1B10 Inhibition

| Cell Line | Treatment | Effect | Magnitude of Change | Reference |

| RAO-3 (breast cancer) | AKR1B10 siRNA | Decrease in fatty acid synthesis | >50% | [4][5] |

| HCT-8 (colon carcinoma) | AKR1B10 siRNA | Decrease in total cellular lipids | >50% | |

| NCI-H460 (lung carcinoma) | AKR1B10 siRNA | Decrease in phospholipids | >50% | |

| Pancreatic cancer cells | AKR1B10 siRNA | Increased cell apoptosis | Significant increase | [11][12] |

| MDA-MB-231 (TNBC) | AKR1B10 overexpression | Decreased lipid peroxidation | Significant decrease | [9] |

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the disruption of the fatty acid synthesis pathway through the inhibition of AKR1B10's stabilizing effect on ACCA. This intervention triggers a cascade of downstream cellular events.

As depicted in Figure 1, this compound directly inhibits AKR1B10, preventing it from stabilizing ACCA. This leads to the ubiquitination and degradation of ACCA, thereby reducing the production of malonyl-CoA, a critical substrate for fatty acid synthase (FASN). The net result is a significant decrease in the synthesis of palmitate and other fatty acids.

The consequences of this pathway disruption extend to downstream cellular processes, as illustrated in the following workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the impact of AKR1B10 inhibitors on the fatty acid synthesis pathway.

In Vitro AKR1B10 Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human AKR1B10.

Materials:

-

Recombinant human AKR1B10 protein

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

This compound (various concentrations)

-

UV-visible spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and DL-glyceraldehyde.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the recombinant AKR1B10 enzyme.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Fatty Acid Synthesis Assay

Objective: To measure the rate of de novo fatty acid synthesis in cancer cells treated with this compound.

Materials:

-

Cancer cell line with high AKR1B10 expression (e.g., RAO-3, HCT-8)

-

Cell culture medium and supplements

-

This compound

-

[¹⁴C]-Acetate (radiolabeled precursor)

-

Scintillation counter

-

Lipid extraction solvents (e.g., chloroform:methanol)

Procedure:

-

Culture the cancer cells to the desired confluency.

-

Treat the cells with various concentrations of this compound for a specified period.

-

Add [¹⁴C]-Acetate to the culture medium and incubate to allow for its incorporation into newly synthesized fatty acids.

-

Wash the cells to remove unincorporated [¹⁴C]-Acetate.

-

Lyse the cells and extract the total lipids using an appropriate solvent system.

-

Measure the radioactivity of the lipid extracts using a scintillation counter.

-

Normalize the radioactivity to the total protein content of the cell lysate.

-

Compare the [¹⁴C] incorporation in treated cells to that in untreated control cells to determine the percentage of inhibition of fatty acid synthesis.

Co-immunoprecipitation of AKR1B10 and ACCA

Objective: To assess the effect of this compound on the interaction between AKR1B10 and ACCA in cells.

Materials:

-

Cancer cell line expressing both AKR1B10 and ACCA

-

This compound

-

Lysis buffer

-

Antibodies against AKR1B10 and ACCA

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat the cells with this compound or a vehicle control.

-

Lyse the cells and pre-clear the lysate to reduce non-specific binding.

-

Incubate the cell lysate with an anti-AKR1B10 antibody to form an immune complex.

-

Add protein A/G agarose beads to precipitate the immune complexes.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with an anti-ACCA antibody to detect the presence of ACCA in the immunoprecipitated complex. A reduced amount of co-immunoprecipitated ACCA in the treated sample would suggest that this compound disrupts the interaction.

Conclusion and Future Directions

This compound and other inhibitors of AKR1B10 represent a promising therapeutic strategy for cancers that are dependent on elevated de novo fatty acid synthesis. By targeting the AKR1B10-ACCA interaction, these inhibitors can effectively shut down a key metabolic pathway that fuels tumor growth and survival. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of such compounds.

Future research should focus on optimizing the potency and selectivity of AKR1B10 inhibitors, as well as exploring their efficacy in combination with other anticancer agents. A deeper understanding of the broader metabolic consequences of AKR1B10 inhibition will be crucial for the successful clinical translation of this therapeutic approach. Furthermore, the development of reliable biomarkers to identify patients who are most likely to respond to AKR1B10-targeted therapies will be essential for personalized cancer treatment.

References

- 1. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of AKR1B10 as a key gene in primary biliary cholangitis by integrated bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Aldo-keto reductase family 1 B10 affects fatty acid synthesis by regulating the stability of acetyl-CoA carboxylase-alpha in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers [frontiersin.org]

- 9. Aldo-keto Reductase 1B10 (AKR1B10) Suppresses Sensitivity of Ferroptosis in TNBC by Activating the AKT/GSK3β/Nrf2/GPX4 Axis [imrpress.com]

- 10. Inhibition of aldo-keto reductase family 1 member B10 by unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overexpression and oncogenic function of aldo-keto reductase family 1B10 (AKR1B10) in pancreatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholars.northwestern.edu [scholars.northwestern.edu]

Targeting AKR1B10: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldo-keto reductase family 1 member B10 (AKR1B10) has emerged as a compelling therapeutic target in oncology and other disease areas. This enzyme is overexpressed in a variety of solid tumors, including lung, breast, and liver carcinomas, where it contributes to carcinogenesis, metastasis, and resistance to chemotherapy.[1][2] AKR1B10's role extends beyond cancer, with involvement implicated in diabetic nephropathy and inflammatory diseases. This technical guide provides an in-depth exploration of the therapeutic potential of targeting AKR1B10, summarizing quantitative data on its inhibitors, detailing key experimental protocols for its study, and visualizing its complex signaling networks. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to advance the development of novel AKR1B10-targeted therapies.

Introduction to AKR1B10

AKR1B10 is a cytosolic, NADPH-dependent reductase that plays a crucial role in the detoxification of cytotoxic carbonyl compounds.[2] Under normal physiological conditions, its expression is predominantly found in the gastrointestinal tract.[2] However, in several pathological states, its expression is significantly upregulated. In cancer, AKR1B10 promotes cell survival by neutralizing reactive carbonyl species, regulating lipid metabolism, and modulating retinoic acid signaling.[1][2] Furthermore, its ability to metabolize certain anticancer drugs contributes to acquired chemoresistance, a significant challenge in clinical oncology.[3] These multifaceted roles underscore the therapeutic rationale for inhibiting AKR1B10 activity.

Quantitative Data on AKR1B10 Inhibitors

A growing number of small molecule inhibitors targeting AKR1B10 have been identified and characterized. The following table summarizes the in vitro potency of selected inhibitors against AKR1B10 and, where available, the closely related isoform AKR1B1 to indicate selectivity.

| Inhibitor | Target | IC50 (µM) | Selectivity (AKR1B1/AKR1B10) | Reference |

| HCCFA | AKR1B10 | 0.0035 | 79 | [1] |

| AKR1B1 | 0.277 | [1] | ||

| HAHE | AKR1B10 | 0.0062 | 790 | [1] |

| AKR1B1 | 4.9 | [1] | ||

| PHPC | AKR1B10 | 0.006 | ~2 | [4] |

| MK204 | AKR1B10 | 0.080 | 271 | [1] |

| AKR1B1 | 21.7 | [1] | ||

| Oleanolic acid | AKR1B10 | 0.090 | 1370 | [1][4] |

| AKR1B1 | 124 | [1] | ||

| 9-methyl-2,3,7-trihydroxy-6-fluorone | AKR1B10 | 0.4 | 4 | [5] |

| Epalrestat | AKR1B10 | 0.33 | 0.06 | [1] |

| AKR1B1 | 0.021 | [1] | ||

| Androst-3β,5α,6β,19-tetrol | AKR1B10 | 0.83 | >120 | [1] |

| AKR1B1 | >100 | [1] | ||

| Emodin | AKR1B10 | 0.99 | 12 | [1] |

| AKR1B1 | 12 | [1] | ||

| Arachidonic acid | AKR1B10 | 1.1 | 22 | [1] |

| AKR1B1 | 24 | [1] | ||

| Cohumulone | AKR1B10 | 1.35 | >93 | [1][6] |

| AKR1B1 | >125 | [1] | ||

| 8-Prenylnaringenin | AKR1B10 | 3.96 | 0.47 | [1] |

| AKR1B1 | 1.87 | [1] | ||

| Glycyrrhetinic acid | AKR1B10 | 4.9 | 57 | [1] |

| AKR1B1 | 280 | [1] |

Key Signaling Pathways Involving AKR1B10

AKR1B10 exerts its pro-tumorigenic effects by modulating several critical signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of AKR1B10 inhibitors and for identifying potential combination therapies.

ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. AKR1B10 has been shown to activate the ERK pathway, promoting cancer cell migration and invasion.[4][7] This activation can lead to the increased expression of downstream effectors such as matrix metalloproteinase-2 (MMP2) and vimentin, which are involved in extracellular matrix degradation and epithelial-mesenchymal transition (EMT), respectively.[4][7]

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical regulator of cell growth, proliferation, and survival. AKR1B10 can promote the expression of phosphoinositide-3,4,5-trisphosphate (PIP3), leading to the phosphorylation and activation of AKT.[8] Activated AKT, in turn, can phosphorylate a variety of downstream targets that promote cell cycle progression and inhibit apoptosis, thereby contributing to tumor growth.[9][10]

References

- 1. AKR1B10 promotes breast cancer cell migration and invasion via activation of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of AKR1B10 in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. AKR1B10 inhibits the proliferation and metastasis of hepatocellular carcinoma cells by regulating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AKR1B10 promotes breast cancer cell proliferation and migration via the PI3K/AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Akr1B10-IN-1: A Technical Guide to its Mechanism and Impact on Retinoic Acid Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldo-keto reductase family 1 member B10 (AKR1B10) is a critical enzyme in retinoid metabolism, primarily catalyzing the reduction of retinal to retinol. This activity positions AKR1B10 as a key negative regulator of retinoic acid (RA) synthesis, a signaling molecule vital for cellular differentiation, proliferation, and apoptosis.[1][2] Overexpression of AKR1B10 is implicated in various cancers, where it is thought to contribute to tumorigenesis by depleting cellular RA levels, thereby blocking its anti-proliferative and pro-differentiating effects.[3][4] Akr1B10-IN-1 represents a potent and selective inhibitor designed to target this enzymatic activity. By blocking AKR1B10, this compound effectively increases the intracellular pool of retinal available for irreversible oxidation into retinoic acid. This guide provides an in-depth analysis of the mechanism of action of this compound, its effect on the RA signaling pathway, quantitative data on enzyme kinetics and inhibition, and detailed experimental protocols for its evaluation.

The Role of AKR1B10 in Retinoic Acid Homeostasis

Retinoic acid is synthesized from retinol (Vitamin A) through a two-step oxidation process. The first, reversible step is the oxidation of retinol to retinal, while the second, irreversible step is the oxidation of retinal to retinoic acid, catalyzed by aldehyde dehydrogenases (ALDHs).[5][6] AKR1B10 intervenes in this pathway by efficiently reducing retinal back to retinol, thereby limiting the substrate available for RA synthesis.[2][3]

AKR1B10 exhibits a high catalytic efficiency for all-trans-retinal, significantly higher than other related enzymes, making it a primary controller of retinal concentration in cells where it is expressed.[1][4] Upregulation of AKR1B10, as seen in non-small cell lung carcinoma and hepatocellular carcinoma, can lead to RA deprivation, fostering an environment conducive to cell proliferation and resistance to differentiation.[4][7]

Mechanism of Action: this compound

This compound is an inhibitor that targets the enzymatic activity of AKR1B10. By binding to the enzyme, likely in its active site, it prevents the reduction of retinal. This inhibition leads to an accumulation of intracellular retinal, which, according to Le Chatelier's principle, pushes the metabolic pathway forward, favoring the irreversible conversion of retinal to retinoic acid by ALDHs.[8] The resulting increase in intracellular RA concentration enhances the activation of RA signaling.

The elevated RA levels lead to increased binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] These ligand-activated heterodimers then bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription and triggering downstream biological effects such as cell cycle arrest, differentiation, and apoptosis.[5][6]

Quantitative Data

Table 1: Kinetic Parameters of Human AKR1B10 with Retinoid Substrates

This table summarizes the enzymatic efficiency of AKR1B10 with various retinal isomers, highlighting its preference for all-trans-retinal.

| Substrate | Km (μM) | kcat (min-1) | kcat/Km (min-1μM-1) |

| all-trans-retinal | 0.6 | 27 | 45 |

| 9-cis-retinal | 13 | 75 | 5.8 |

| 13-cis-retinal | 1.8 | 13 | 7.2 |

| Data compiled from multiple sources.[1][2] |

Table 2: Inhibitory Potency of Known AKR1B10 Inhibitors

While specific data for "this compound" is proprietary, this table presents IC50 values for well-characterized AKR1B10 inhibitors to provide a benchmark for potency. Selectivity is shown relative to the highly similar AKR1B1 enzyme.

| Inhibitor | IC50 for AKR1B10 | IC50 for AKR1B1 | Selectivity Ratio (AKR1B1/AKR1B10) |

| Tolrestat | ~10 nM | ~5 nM | ~0.5 |

| Oleanolic Acid | 2.6 µM | >100 µM | >38 |

| PHPC | 6 nM | 11 nM | ~1.8 |

| Data compiled from multiple sources.[2][7][9] |

Experimental Protocols

AKR1B10 Enzyme Inhibition Assay (Spectrophotometric)

This protocol determines the IC50 of an inhibitor against purified AKR1B10.

-

Reagents:

-

Purified recombinant human AKR1B10 protein.

-

Assay Buffer: 100 mM sodium phosphate, pH 7.0.

-

NADPH solution (Cofactor): 10 mM stock in Assay Buffer.

-

all-trans-retinal solution (Substrate): 10 mM stock in DMSO.

-

This compound (Inhibitor): Serial dilutions in DMSO.

-

-

Procedure:

-

Prepare a reaction mixture in a 96-well UV-transparent plate containing Assay Buffer, 150 µM NADPH, and purified AKR1B10 (e.g., 50 ng).

-

Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) to the wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding all-trans-retinal to a final concentration of 10 µM.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader. This measures the rate of NADPH oxidation.

-

Calculate the initial reaction velocity (V0) for each inhibitor concentration.

-

Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Quantitative Real-Time PCR (qRT-PCR) for RA Target Gene Expression

This protocol measures changes in the expression of RA-responsive genes in cells treated with this compound.

-

Cell Culture and Treatment:

-

Culture a relevant cell line known to express AKR1B10 (e.g., A549 non-small cell lung cancer cells) in appropriate media.[4]

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations (e.g., 1x, 5x, 10x IC50) or vehicle control (DMSO) for 24-48 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for target genes (e.g., CYP26A1, CRABP2), cDNA template, and nuclease-free water.[10][11]

-

Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control.

-

Perform the PCR on a real-time PCR system with a standard thermal cycling protocol.

-

Analyze the data using the comparative CT (2-ΔΔCT) method to determine the fold change in gene expression relative to the vehicle-treated control.

-

Retinoid Quantification by LC/MS/MS

This protocol provides a highly sensitive method for measuring intracellular retinoid levels.

-

Sample Preparation and Extraction:

-

Culture and treat cells as described in Protocol 4.2.

-

Harvest cells, wash with PBS, and record the cell count or protein concentration for normalization.

-

Perform all subsequent steps under yellow or red light to prevent retinoid isomerization.[12]

-

Lyse cells and extract lipids using a two-phase solvent system (e.g., hexane/ethyl acetate) after saponification with ethanolic KOH to hydrolyze retinyl esters.

-

Include an internal standard (e.g., all-trans-4,4-dimethyl-RA) to control for extraction efficiency.[13]

-

Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

-

-

LC/MS/MS Analysis:

-

Use a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Separate retinoids using a C18 reversed-phase column with an appropriate gradient mobile phase (e.g., water and methanol with 0.1% formic acid).

-

Set the mass spectrometer to operate in selected reaction monitoring (SRM) mode to detect specific precursor-to-product ion transitions for all-trans-RA, 13-cis-RA, retinol, and the internal standard.[13]

-

Quantify retinoid concentrations by comparing the peak area ratios of the analytes to the internal standard against a standard curve.

-

Logical Framework and Expected Outcomes

The inhibition of AKR1B10 by this compound initiates a cascade of molecular events that culminates in distinct cellular responses. The expected outcome is a restoration of RA signaling in cells where it has been suppressed by AKR1B10 overexpression. This leads to a phenotypic shift away from proliferation and towards differentiation, a highly desirable outcome in an oncological context.

Conclusion

This compound represents a targeted therapeutic strategy aimed at restoring the potent anti-cancer activity of the retinoic acid signaling pathway. By selectively inhibiting AKR1B10, it addresses a key mechanism of RA dysregulation observed in multiple malignancies. The protocols and data presented in this guide provide a comprehensive framework for researchers to investigate the efficacy and mechanism of AKR1B10 inhibitors, facilitating further development in this promising area of cancer therapy.

References

- 1. The Role of AKR1B10 in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overexpression and oncogenic function of aldo-keto reductase family 1B10 (AKR1B10) in pancreatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Biological Role of Aldo–Keto Reductases in Retinoic Acid Biosynthesis and Signaling [frontiersin.org]

- 5. Identifying vitamin A signaling by visualizing gene and protein activity, and by quantification of vitamin A metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis for the high all-trans-retinaldehyde reductase activity of the tumor marker AKR1B10 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarworks.umt.edu [scholarworks.umt.edu]

- 9. researchgate.net [researchgate.net]

- 10. Cellular retinoic acid binding protein-II expression and its potential role in skin aging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AKR1B10 regulates M2 macrophage polarization to promote the malignant phenotype of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

Initial In Vitro Characterization of Akr1B10-IN-1: A Technical Guide

This technical guide provides an in-depth overview of the initial in vitro characterization of Akr1B10-IN-1, a potent and selective inhibitor of Aldo-Keto Reductase 1B10 (AKR1B10). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting AKR1B10 in oncology.

Introduction to AKR1B10

Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) is an NADPH-dependent reductase that plays a significant role in various physiological and pathophysiological processes. It is involved in the metabolism of retinaldehyde, detoxification of cytotoxic carbonyls, and regulation of fatty acid synthesis.[1] Overexpression of AKR1B10 has been implicated in the development and progression of several cancers, including lung, breast, and hepatocellular carcinoma, and is associated with chemoresistance.[2] This makes AKR1B10 an attractive target for cancer therapy. This compound has emerged as a promising inhibitor for investigating the therapeutic potential of targeting this enzyme.

Quantitative In Vitro Efficacy of this compound

This compound demonstrates potent and selective inhibition of AKR1B10. The following tables summarize the key quantitative data from its initial in vitro characterization.

Table 1: Biochemical Inhibition of AKR1B10

| Compound | Target | IC50 (nM) | Selectivity (vs. AKR1B1) |

| This compound | AKR1B10 | 3.5[3] | ~79-fold |

| This compound | AKR1B1 | 277[3] | - |

Table 2: Cellular Activity in A549 Lung Carcinoma Cells

| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | Effect |

| A549 | This compound | 0, 10, 20 | 96 | Dose-dependent suppression of cell growth.[3] |

| A549/1B10 (AKR1B10 overexpressing) | This compound | 0, 10, 20 | 96 | Dose-dependent suppression of cell growth.[3] |

| A549/CDDP-R (Cisplatin-resistant) | This compound + Cisplatin | 0, 10, 20, 40 | 2 (pretreatment) + 24 | Dose-dependent decrease in cell viability.[3] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Recombinant AKR1B10 Enzyme Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against recombinant human AKR1B10.

-

Materials:

-

Recombinant Human AKR1B10 (rhAKR1B10)

-

Assay Buffer: 100 mM sodium phosphate buffer (pH 7.5)

-

Cofactor: NADPH (0.2 mM final concentration)

-

Substrate: DL-glyceraldehyde (7.5 mM final concentration)

-

Inhibitor: this compound (variable concentrations)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, rhAKR1B10 (0.3 µM final concentration), and varying concentrations of this compound.[4]

-

Initiate the enzymatic reaction by adding NADPH and DL-glyceraldehyde.[4]

-

Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, in kinetic mode for 5-10 minutes.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]

-

Cell Proliferation Assay (CCK-8)

This protocol describes the assessment of this compound's effect on the proliferation of A549 lung cancer cells.

-

Materials:

-

A549 and A549/1B10 cells

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

-

-

Procedure:

-

Seed A549 and A549/1B10 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20 µM).[3]

-

Incubate the plates for 96 hours.[3]

-

Add CCK-8 solution to each well and incubate for 1-4 hours according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Cisplatin Resistance Reversal Assay

This protocol evaluates the ability of this compound to sensitize cisplatin-resistant A549 cells to cisplatin.

-

Materials:

-

Cisplatin-resistant A549 (A549/CDDP-R) cells

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound

-

Cisplatin (CDDP)

-

Cell viability reagent (e.g., CCK-8)

-

Microplate reader

-

-

Procedure:

-

Seed A549/CDDP-R cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 2 hours.[3]

-

Add cisplatin to the wells and incubate for an additional 24 hours.[3]

-

Assess cell viability using a suitable reagent as described in the cell proliferation assay.

-

The reversal of cisplatin resistance is determined by the decrease in cell viability in the combination treatment group compared to cisplatin alone.

-

Impact on Cellular Signaling Pathways

Inhibition of AKR1B10 by this compound is expected to modulate downstream signaling pathways that are regulated by AKR1B10. Based on existing literature, AKR1B10 influences several key cancer-related pathways.

PI3K/AKT Signaling Pathway